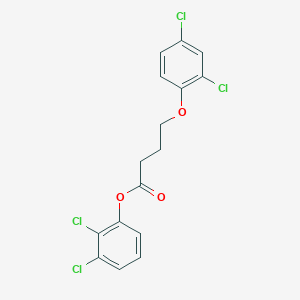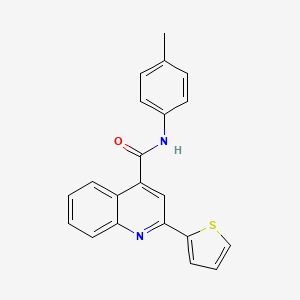
N-(2-amino-1,3-benzothiazol-6-yl)-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-1,3-benzothiazol-6-yl)-N'-methylthiourea, commonly known as ABMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a range of biological activities, including antiviral, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of ABMT is based on its ability to react with thiols through a thiol-disulfide exchange reaction. The reaction between ABMT and thiols results in the formation of a highly fluorescent adduct, which can be detected using fluorescence spectroscopy. The selectivity of ABMT for thiols is due to the high reactivity of the thiol group towards the isothiocyanate moiety of ABMT, which undergoes nucleophilic attack to form a stable thioamide bond.
Biochemical and Physiological Effects:
ABMT has been shown to have minimal toxicity and does not exhibit any significant effects on cell viability or proliferation. However, it has been reported to induce oxidative stress and activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense and detoxification pathways. These effects are likely due to the formation of reactive oxygen species during the reaction between ABMT and thiols, which can activate redox-sensitive signaling pathways.
实验室实验的优点和局限性
One of the main advantages of ABMT is its high selectivity for thiols, which makes it a valuable tool for studying thiol-dependent processes in biological systems. Additionally, ABMT is relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of ABMT is its sensitivity to pH, which can affect its reactivity and fluorescence properties. Additionally, the use of ABMT requires careful optimization of experimental conditions, such as reaction time, temperature, and concentration, to ensure accurate and reproducible results.
未来方向
There are several areas of future research that could benefit from the use of ABMT. One potential application is in the development of new diagnostic tools for the detection of thiol-related diseases, such as cancer and neurodegenerative disorders. ABMT could also be used to study the role of thiols in the regulation of cellular signaling pathways and to identify new targets for drug development. Additionally, the development of new ABMT derivatives with improved selectivity and sensitivity could further expand the applications of this compound in scientific research.
合成方法
The synthesis of ABMT involves the reaction of 2-amino-6-chlorobenzothiazole with methylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain ABMT in high yield and purity.
科学研究应用
ABMT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a critical role in many biological processes, including antioxidant defense, detoxification, and redox signaling. ABMT has been shown to selectively react with thiols in the presence of other reducing agents, such as ascorbic acid and glutathione, making it a valuable tool for studying thiol-dependent processes in living cells and tissues.
属性
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c1-11-9(14)12-5-2-3-6-7(4-5)15-8(10)13-6/h2-4H,1H3,(H2,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMATGLZIRPCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methyl-1-piperazinyl)ethanamine](/img/structure/B5201507.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)